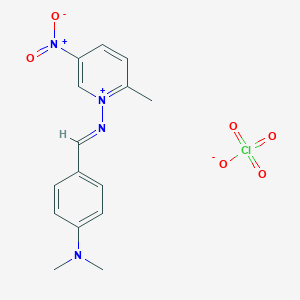![molecular formula C10H16N2O12P2 B233893 [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate CAS No. 148253-83-2](/img/structure/B233893.png)
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate is a chemical compound that has shown great potential in scientific research. This compound is commonly known as PMEA and is a nucleotide analogue that has been used in the synthesis of antiviral and anticancer agents. PMEA is a modified form of the natural nucleotide adenosine monophosphate (AMP) and has been shown to have significant biological activity.
作用機序
PMEA works by inhibiting the activity of viral and cancer enzymes that are involved in the replication of DNA and RNA. It does this by mimicking the natural nucleotide [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate and becoming incorporated into the viral or cancer DNA or RNA. Once incorporated, PMEA prevents further replication and ultimately leads to the death of the infected or cancerous cell.
Biochemical and Physiological Effects:
PMEA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the replication of DNA and RNA, including reverse transcriptase, DNA polymerase, and RNA polymerase. PMEA has also been shown to induce apoptosis, or programmed cell death, in infected or cancerous cells.
実験室実験の利点と制限
One of the main advantages of PMEA in lab experiments is its broad-spectrum antiviral and anticancer activity. It has been shown to be effective against a wide range of viruses and cancers, making it a valuable tool in scientific research. However, the synthesis of PMEA is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
将来の方向性
There are several future directions for the research and development of PMEA. One area of focus is the development of new PMEA derivatives that have improved antiviral and anticancer activity. Another area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the use of PMEA in combination with other antiviral and anticancer agents is an area of active research.
合成法
The synthesis of PMEA involves the reaction of 2,4-dioxopyrimidine with a protected 3-hydroxypropanal in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a phosphonate reagent to yield the final product. The synthesis of PMEA is a complex process and requires specialized knowledge and equipment.
科学的研究の応用
PMEA has been extensively studied for its antiviral and anticancer properties. It has been shown to be effective against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. PMEA has also shown promising results in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer.
特性
CAS番号 |
148253-83-2 |
|---|---|
製品名 |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
分子式 |
C10H16N2O12P2 |
分子量 |
418.19 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-21-4-5-8(23-26(19,20)24-25(16,17)18)7(14)9(22-5)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChIキー |
UWRDTEBMTZFCTJ-ZOQUXTDFSA-N |
異性体SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
同義語 |
3'-C-methyluridine diphosphate 3-MeUDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)


![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)